Senkyunolide F

Description

Overview of Phthalide (B148349) Structural Diversity and Biological Relevance

Phthalides are characterized by a core structure comprising a benzene (B151609) ring fused with a γ-lactone, specifically an ester linkage within a five-membered ring, between carbons 1 and 3 of a 1(3H)-isobenzofuranone skeleton. rsc.org This fundamental structure serves as the basis for a vast array of derivatives, with over 180 naturally occurring phthalide compounds identified to date. rsc.org The majority of these, approximately 140, have been isolated from various plant species, although phthalides are also found in fungi, bacteria, and liverworts. rsc.org

The biological relevance of phthalides is extensive. Historically, plants rich in phthalides, such as those used in traditional Chinese and Asian medicine, have been employed for treating a range of ailments. rsc.orgnih.gov Modern research has corroborated and expanded upon these traditional uses, identifying phthalides as possessing activities such as anti-platelet aggregation, anti-smooth muscle proliferation, anti-thrombotic effects, neuroprotection against cerebral ischemia, modulation of cardiac function, and various actions on the central nervous system. rsc.org Furthermore, phthalides have demonstrated antibacterial, antifungal, insecticidal, cytotoxic, and anti-inflammatory properties, making them valuable subjects for medicinal chemistry and drug discovery. nih.gov They also serve as important building blocks in the synthesis of more complex natural products. rsc.org

Contextualization of Senkyunolide F within the Phthalide Class

This compound is classified as a hydroxylated phthalide derivative, positioning it within the senkyunolide group of compounds. usda.gov Its chemical structure is defined by the molecular formula C12H14O3, with a corresponding molecular weight of approximately 206.24 g/mol . nih.gov As a member of the phthalide family, this compound is structurally related to the isobenzofuran (B1246724) class of organic compounds. nih.govfoodb.ca Senkyunolides, including this compound, are predominantly found in plants belonging to the Umbelliferae (Apiaceae) family. nih.govhep.com.cnresearchgate.net Specifically, this compound has been reported in species such as Cnidium officinale (also known as Ligusticum officinale), Ligusticum striatum, and Angelica sinensis. usda.govnih.gov It has also been tentatively identified in extracts of Rhizoma Chuanxiong. d-nb.info

Historical Perspective of this compound Research

The study of phthalides dates back to the late 19th century, with early research identifying them as key odor constituents in celery essential oil. nih.gov By the mid-20th century, phthalides began to be isolated from medicinal plants widely used in Asian traditional medicine, such as Cnidium officinale and Ligusticum acutilobum. nih.gov Cnidium officinale, also known as "Senkyu," has been a subject of investigation for an extended period. usda.gov

A significant development in the research of hydroxylated phthalides, including this compound, occurred in the 1980s. Mitsuhashi and co-workers identified Ligusticum officinale as a source of several such derivatives, with this compound being among the compounds isolated and characterized from this species. usda.gov Further investigations by other research groups, such as Chan and colleagues, also contributed to understanding the phthalide constituents of L. officinale. usda.gov More recently, this compound has been tentatively identified through analytical techniques like high-performance liquid chromatography (HPLC) in processed samples of Rhizoma Chuanxiong, indicating ongoing research into its presence and characterization in different botanical sources. d-nb.info

Key Characteristics of this compound

| Property | Value | Source |

| Chemical Formula | C12H14O3 | nih.gov |

| Molecular Weight | 206.24 g/mol | nih.gov |

| Chemical Class | Phthalide, Isobenzofuran, Hydroxylated phthalide derivative | usda.govnih.govfoodb.ca |

| Reported Sources | Cnidium officinale (Ligusticum officinale), Ligusticum striatum, Angelica sinensis, Rhizoma Chuanxiong (tentative) | usda.govnih.govd-nb.info |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

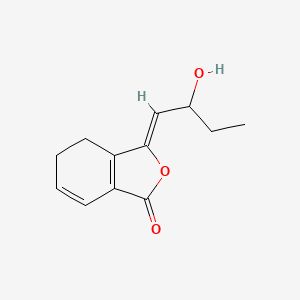

(3Z)-3-(2-hydroxybutylidene)-4,5-dihydro-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-8(13)7-11-9-5-3-4-6-10(9)12(14)15-11/h4,6-8,13H,2-3,5H2,1H3/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAWDGBGOZLBRY-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C1C2=C(C=CCC2)C(=O)O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C\1/C2=C(C=CCC2)C(=O)O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Natural Distribution of Senkyunolide F

Botanical Sources and Geographic Distribution of Senkyunolide F-Containing Plants

This compound has been identified in several traditional medicinal plants, primarily found in East Asia. The distribution of these plants is crucial to understanding the natural availability of the compound.

Angelica acutiloba (Sieb. et Zucc.) Kitag., commonly known as Japanese Angelica, is a perennial herb cultivated primarily in Japan. Research has confirmed the presence of this compound as one of its chemical constituents. kaiser.com.tw A study utilizing gas chromatography–mass spectrometry (GC–MS) for the analysis of various Angelica roots identified and estimated the content of 13 compounds, including this compound, in samples of Angelica acutiloba collected from Japan. kaiser.com.tw This plant is recognized for containing a variety of bioactive phthalides. nih.gov

Ligusticum officinale (Makino) Kitag., also known as "Senkyu," was one of the first botanical sources from which this compound was isolated. usda.gov A foundational study by Mitsuhashi and co-workers identified a series of hydroxylated phthalide (B148349) derivatives in this species, which included this compound among others like Senkyunolide B, C, E, G, D, H, I, and J. usda.gov This plant has been a subject of phytochemical investigation for decades due to its significant yield of phthalides. usda.gov

This compound is a known constituent of Ligusticum chuanxiong Hort., a plant native to China and widely used in traditional medicine. nih.gov It is listed among the more than 100 metabolites that have been isolated and identified from this plant. nih.gov Similarly, this compound has been reported in Angelica sinensis (Oliv.) Diels, or "Danggui." researchgate.net A study focused on the anticoagulative constituents of Angelica sinensis Radix reported the presence of this compound for the first time in the potent anticoagulative fraction, alongside Senkyunolide D. researchgate.net The study also identified several new this compound-related metabolites. researchgate.net

Table 1: Botanical Sources of this compound

| Botanical Name | Common Name | Family | Geographic Region |

| Angelica acutiloba | Japanese Angelica | Apiaceae | Japan |

| Ligusticum officinale | Senkyu | Apiaceae | East Asia |

| Ligusticum chuanxiong | Chuanxiong | Apiaceae | China |

| Angelica sinensis | Danggui, Dong Quai | Apiaceae | China, Korea, Japan |

Methodologies for Extraction and Isolation of this compound

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction, followed by purification using various chromatographic techniques.

Solvent extraction is the most common initial step to separate phthalides, including this compound, from the solid plant matrix. rjptonline.org The choice of solvent is critical and is typically based on the polarity of the target compounds. For phthalides, which are moderately polar, solvents like ethanol, methanol (B129727), and ethyl acetate (B1210297) are frequently used.

Common methods include:

Maceration: Soaking the powdered plant material in a selected solvent for an extended period with periodic agitation.

Sonication: Using ultrasonic waves to disrupt cell walls and enhance solvent penetration, often shortening the extraction time. hkbu.edu.hk For related senkyunolides, sonication with methanol has been proven effective. hkbu.edu.hk

Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process. kaiser.com.tw PLE has been successfully applied to extract this compound and other phthalides from Angelica species. kaiser.com.tw

After the initial extraction, the crude extract is typically concentrated under reduced pressure to remove the solvent, yielding a residue that is then subjected to further purification.

Table 2: Common Solvents for Phthalide Extraction

| Solvent | Polarity | Typical Use |

| Petroleum Ether | Non-polar | Used for initial defatting or extraction of non-polar compounds. hkbu.edu.hk |

| n-Hexane | Non-polar | Used in solvent systems for liquid-liquid partition chromatography. nih.govresearchgate.net |

| Ethyl Acetate | Polar aprotic | Used as an extraction solvent and in chromatographic separations. hkbu.edu.hknih.govresearchgate.net |

| Methanol | Polar protic | Commonly used for initial crude extraction and as a mobile phase in HPLC. hkbu.edu.hknih.govresearchgate.net |

| Ethanol | Polar protic | A common solvent for extracting crude material from medicinal plants. nih.govresearchgate.net |

Following initial solvent extraction, the resulting crude mixture contains numerous compounds. Advanced separation techniques are required to isolate this compound with high purity.

High-Performance Liquid Chromatography (HPLC): This is a primary tool for the purification of individual compounds from complex mixtures. Reversed-phase HPLC, using a C18 column, is commonly employed. nih.gov A gradient elution with a mobile phase, often consisting of methanol and water or acetonitrile (B52724) and water, allows for the separation of compounds based on their differential partitioning between the stationary and mobile phases. hkbu.edu.hkresearchgate.net Preparative HPLC can be used to isolate compounds in larger quantities. nih.govresearchgate.net

Counter-Current Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample. researchgate.net This technique has been successfully used to isolate other senkyunolides (I and H) and ferulic acid from Rhizoma Chuanxiong. nih.govresearchgate.net A two-phase solvent system is selected based on the partition coefficients of the target compounds, and separation is achieved as the compounds move with the mobile phase through the stationary liquid phase. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While often used for analytical identification and quantification rather than preparative isolation, GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds like phthalides. kaiser.com.tw It has been used to identify this compound in extracts of Angelica species. kaiser.com.tw

Table 3: Advanced Separation Techniques for Phthalides

| Technique | Principle | Application in Phthalide Isolation |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of solutes between a liquid mobile phase and a solid stationary phase. | Widely used for both analytical quantification and preparative isolation of senkyunolides and related compounds. hkbu.edu.hknih.govresearchgate.net |

| Counter-Current Chromatography (CCC) | Liquid-liquid partition without a solid support matrix. | Effective for preparative separation of active compounds from crude extracts, avoiding sample adsorption. nih.govresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Used for the identification and quantification of this compound and other phthalides in plant extracts. kaiser.com.tw |

Insufficient Data Available for this compound to Generate a Comprehensive Report

Following a thorough review of available scientific literature, it has been determined that there is insufficient specific data to generate an article on the chemical compound “this compound” that adheres to the detailed outline provided. While this compound is recognized as a constituent of plants such as Ligusticum chuanxiong, the public domain lacks in-depth research on its specific isolation and quantitative analysis.

The primary challenges are as follows:

Lack of Specific Isolation Protocols: There are no detailed, published methods for the isolation of this compound using Counter-Current Chromatography (CCC) or Preparative High-Performance Liquid Chromatography (HPLC). The existing literature on the separation of compounds from Ligusticum chuanxiong focuses extensively on other, more abundant phthalides such as Senkyunolide A, Senkyunolide H, and Senkyunolide I. Methodologies for these related compounds cannot be substituted for this compound without compromising scientific accuracy.

Absence of Quantitative Data: No studies were found that specifically measure the quantitative distribution and variability of this compound in its natural sources. Research on the chemical composition of Ligusticum chuanxiong quantifies major components, but this compound is typically a minor constituent for which specific concentration data across different plant parts, geographical locations, or processing methods is not available.

Due to these significant gaps in the available research, creating a "thorough, informative, and scientifically accurate" article that strictly follows the requested outline for this compound is not possible at this time. To proceed, it would be necessary to either broaden the scope to include more well-documented phthalides from Ligusticum chuanxiong or select a different compound for which comprehensive data is available.

Biosynthetic Pathways and Enzymatic Transformations of Senkyunolide F

Proposed Biogenetic Routes to Phthalide (B148349) Scaffolds

The fundamental phthalide scaffold, which forms the structural basis of Senkyunolide F, is believed to originate from pathways involving o-succinylbenzoate, a precursor likely derived from the shikimic acid metabolic route frontiersin.org. Beyond this foundational pathway, the formation of the characteristic phthalide ring system is also hypothesized to involve cycloaddition reactions, such as Diels-Alder reactions, which contribute to the complexity and diversity of these natural products acs.org.

Enzymatic Steps and Catalysts in this compound Formation

The biosynthesis and transformation of this compound are intricately linked to the activity of specific enzyme classes, particularly dioxygenases and cytochrome P450 monooxygenases.

Dioxygenases, especially Fe(II)- and 2-oxoglutarate-dependent dioxygenases (2OGDs), and Cytochrome P450 (CYP) enzymes are central to the metabolic processes that create and modify phthalide structures biorxiv.orgbiorxiv.orgmdpi.com. These enzymes are known for their versatile catalytic capabilities, including hydroxylation, desaturation, and oxidation reactions, which are critical for introducing functional groups and altering molecular skeletons mdpi.commdpi.comrsc.orgnih.gov. Specifically, research has identified both 2OGD and CYP families as key players in phthalide C-4/C-5 desaturation processes biorxiv.orgbiorxiv.org. The catalytic cycle of P450 enzymes, for instance, involves the activation of molecular oxygen, typically requiring a redox partner system like NADPH-dependent reductases, to perform oxidative transformations on substrates mdpi.comrsc.orgnih.gov.

Certain enzymes involved in phthalide biosynthesis, particularly phthalide C-4/C-5 desaturases (P4,5Ds), exhibit a degree of substrate promiscuity. This promiscuity suggests that these enzymes may catalyze a range of desaturation reactions across different phthalide molecules. Evidence points towards the potential involvement of these enzymes in the conversion of this compound to Senkyunolide E, indicating a dynamic metabolic network where one phthalide can be transformed into another biorxiv.orgbiorxiv.org.

Ligustilide (B1675387) (LIG) is a prominent phthalide in medicinal plants like Ligusticum chuanxiong and Angelica sinensis and serves as a significant precursor or related compound in the metabolic landscape of these plants nih.govresearchgate.net. This compound is recognized as a hydroxyphthalide that arises from the metabolic processing of ligustilide mdpi.com. Phase I metabolism of ligustilide leads to the formation of various hydroxyphthalides, including this compound mdpi.com. While ligustilide itself is noted for its instability, its transformation into more stable derivatives, such as Senkyunolide I (also a product of ligustilide metabolism), highlights the interconnectedness of these pathways nih.govresearchgate.netfrontiersin.orgnih.gov. Furthermore, enzymes like P4,5Ds are capable of recognizing both Senkyunolide A and Ligustilide, underscoring their broad role in the interconversion of diverse phthalide structures biorxiv.orgbiorxiv.org.

Genetic and Transcriptomic Insights into Phthalide Biosynthesis Related to this compound Precursorsmdpi.commdpi.commdpi.com

The elucidation of phthalide biosynthesis has been significantly advanced through the application of genomic and transcriptomic analyses. Studies on Ligusticum chuanxiong, for example, have utilized haplotype-resolved genomes and transcriptome data to identify candidate genes responsible for phthalide metabolism biorxiv.orgbiorxiv.org. This approach has led to the discovery and biochemical verification of several 2-oxoglutarate-dependent dioxygenases (2OGDs) and Cytochrome P450s (CYPs) functioning as phthalide C-4/C-5 desaturases biorxiv.orgbiorxiv.org. Specifically, transcriptomic data has revealed rhizome-specific 2-OGD genes, with one enzyme, LcSAO1, identified as catalyzing the desaturation of Senkyunolide A to butylphthalide (B1668128) mdpi.com. Complementary research has employed integrative metabolite profiling and transcriptome analysis to pinpoint enzymes involved in regulating phthalide accumulation and transformation, such as polyphenol oxidase and shikimate dehydrogenase in the ligustilide to Senkyunolide I pathway frontiersin.org.

In Vitro Enzymatic Studies and Biotransformation of Senkyunolide Fbiorxiv.orgmdpi.com

In vitro enzymatic studies are crucial for validating the functions of identified enzymes in phthalide metabolism. Research has experimentally confirmed the roles of candidate enzymes, including 2OGDs and CYPs, as phthalide C-4/C-5 desaturases through biochemical assays biorxiv.orgbiorxiv.orgmdpi.com. These studies have demonstrated the promiscuous nature of enzymes like P4,5Ds, which can act on substrates such as Senkyunolide A and Ligustilide, suggesting their involvement in a broader network of phthalide interconversions biorxiv.orgbiorxiv.org. For instance, transient expression assays in Nicotiana benthamiana have provided direct evidence for the enzymatic activity of LcSAO1 in converting Senkyunolide A to butylphthalide mdpi.com. Additionally, computational modeling approaches have been employed to investigate the mechanistic pathways of phthalate (B1215562) metabolism by cytochrome P450 enzymes, exploring reactions such as O-dealkylation and hydroxylation mdpi.com.

Compound List

this compound

Senkyunolide E

Ligustilide (LIG)

Senkyunolide A (SA)

Senkyunolide I (SI)

Senkyunolide H (SH)

Senkyunolide G

Butylphthalide (l-NBP)

Butylidenephthalide

6,7-epoxyligustilide

(E)-6,7-trans-dihydroxyligustilide

o-succinylbenzoate

Shikimic acid

Chemical Synthesis and Derivatization of Senkyunolide F

Total Synthesis Strategies for Senkyunolide F

While specific, detailed published total synthesis routes for this compound itself are not extensively documented in the provided literature, general strategies for constructing the phthalide (B148349) core and its characteristic side chains can be inferred from the synthesis of related natural products. These strategies often involve building the lactone ring system and then elaborating the attached alkyl or alkylidene side chains.

Methods employed for synthesizing related phthalides include palladium-catalyzed alkynylation reactions of methyl 2-hydroxybenzoates, followed by transition metal-catalyzed heteroannulation reactions to form the phthalide core researchgate.netresearchgate.net. These approaches have been successfully utilized to prepare natural phthalides such as senkyunolide B and C, and derivatives like the MEM-ether of senkyunolide E researchgate.net. Furthermore, the stereoselective synthesis of (Z)-3-ylidenephthalides has been achieved through AlCl₃-mediated cyclization of 2-acylbenzoic acids, demonstrating robust methods for creating the characteristic double bond within the phthalide structure researchgate.net.

Insights into structural modifications also come from biosynthetic studies. For instance, the conversion of senkyunolide A and ligustilide (B1675387) to butylphthalide (B1668128) involves enzymatic desaturation reactions catalyzed by 2-oxoglutarate-dependent dioxygenases (2OGDs) and cytochrome P450s (CYPs), highlighting potential biocatalytic routes for generating structural diversity within the phthalide family biorxiv.orgmdpi.com.

Synthetic Approaches to this compound Analogues

The synthesis of this compound analogues focuses on modifying its structure to explore new biological activities or improve existing ones. These modifications include esterification, glycosidation, and the design of entirely novel structural motifs.

This compound possesses hydroxyl groups that serve as key sites for derivatization. Esterification is a common strategy, with 11-angeloylthis compound being a notable example, representing an angeloyl ester of this compound nih.gov. The synthesis of such angeloyl esters involves the esterification of the hydroxyl group with angelic acid or its derivatives, a modification that has also been observed in other phthalides like 10-angeloyl-3-butylphthalide usda.gov.

Glycosidation, the attachment of sugar moieties, is another important derivatization pathway for phthalides. While not specifically detailed for this compound, related compounds such as 7-hydroxy-3-butylidenephthalide 7-O-glucoside demonstrate the application of glycosidic bond formation to the phthalide scaffold nih.gov. This suggests that glycosylation could be a viable strategy for creating novel this compound derivatives with altered pharmacokinetic or pharmacodynamic properties.

Beyond simple modifications like esterification, researchers have engaged in the design and synthesis of entirely new structural motifs based on the Senkyunolide framework, often with the goal of enhancing neuroprotective effects researchgate.net.

One approach involves incorporating different heterocyclic fragments, such as benzofuranone moieties, into the Senkyunolide structure researchgate.net. Additionally, analogues featuring furoxan-based nitric oxide releasing functionalities have been synthesized, showcasing the creation of novel structural motifs with significantly improved biological activities researchgate.net. The synthesis of "aza-analogues" of related phthalides, which involves the creation of heterocyclic structures mimicking the core phthalide skeleton, also represents a method for generating structural diversity clockss.org.

Enzymatic studies provide further avenues for generating novel structures. Enzymes involved in phthalide biosynthesis, such as 2-oxoglutarate-dependent dioxygenases (2OGDs), exhibit substrate promiscuity and can mediate modifications like desaturation, potentially converting this compound into other related senkyunolides, such as Senkyunolide E biorxiv.org. This suggests that biocatalytic approaches could be employed to access a range of structurally diverse phthalide derivatives.

Stereoselective Synthesis of this compound and its Derivatives

The precise control of stereochemistry is paramount in the synthesis of complex molecules like this compound, as different stereoisomers can exhibit distinct biological activities. While specific stereoselective total syntheses of this compound are not extensively detailed, the synthesis of related phthalides highlights the importance and application of stereochemical control.

Methods for synthesizing phthalides often incorporate strategies that ensure regioselectivity and stereoselectivity. For example, the synthesis of (Z)-3-ylidenephthalides has been achieved with high stereoselectivity, with the outcome being influenced by the chosen catalyst and the nature of the starting materials researchgate.netresearchgate.net. Transition metal-catalyzed cyclization reactions, crucial for phthalide core formation, are known to be sensitive to the catalyst and the specific functional groups present, allowing for modulation of both regiochemical and stereochemical outcomes researchgate.net.

The synthesis of chiral aza-analogues of phthalides has also involved the application of regio- and stereoselective addition reactions, underscoring the general importance of controlling stereochemistry in the creation of these complex heterocyclic compounds clockss.org.

Advanced Spectroscopic and Chromatographic Characterization of Senkyunolide F

High-Resolution Mass Spectrometry for Structural Elucidation of Senkyunolide F and its Derivatives

High-resolution mass spectrometry (HRMS), particularly when coupled with chromatographic separation techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS), offers unparalleled precision in determining the elemental composition and molecular weight of this compound rsc.orgnih.govnih.govresearchgate.netscientific.net. This high degree of accuracy aids significantly in confirming the proposed structure and elucidating fragmentation pathways, which are essential for structural assignment rsc.org. HRMS is a standard technique for structure confirmation in natural product analysis tjnpr.org.

The analysis of this compound using UPLC/Q-TOF-MS has provided key mass spectrometry data. The protonated molecular ion [M+H]⁺ for this compound was observed at m/z 207.1015 rsc.org. Further fragmentation analysis revealed characteristic product ions at m/z 189.0906, corresponding to the loss of a water molecule ([M+H–H₂O]⁺); m/z 179.1061, resulting from the loss of a carbonyl group ([M+H–CO]⁺); and m/z 161.0969, indicative of the loss of both water and a carbonyl group ([M+H–H₂O–CO]⁺) rsc.org. These fragmentation patterns are instrumental in confirming the structural features of this compound.

Data Table: High-Resolution Mass Spectrometry Data for this compound

| Ion Type | m/z | Proposed Fragmentation |

| [M+H]⁺ | 207.1015 | Molecular ion |

| Fragment | 189.0906 | [M+H–H₂O]⁺ |

| Fragment | 179.1061 | [M+H–CO]⁺ |

| Fragment | 161.0969 | [M+H–H₂O–CO]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (2D NMR) techniques, is indispensable for the complete structural elucidation and assignment of natural products nih.govresearchgate.netscientific.nettjnpr.orgnih.govresearchgate.net. These methods provide detailed information about the connectivity of atoms, the chemical environment of protons and carbons, and stereochemical configurations within a molecule nih.govresearchgate.netresearchgate.net. While specific spectral data for this compound itself are not detailed in the provided snippets, NMR is consistently cited as a core technique for confirming the structures of this compound and its related compounds and metabolites nih.govresearchgate.netnih.govresearchgate.net. The trend in natural product research indicates an increasing reliance on 2D NMR techniques for robust structural assignments usda.gov.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify characteristic functional groups present in this compound by analyzing the absorption of infrared radiation, which corresponds to molecular vibrations tjnpr.org. Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, probes electronic transitions within molecules, providing insights into the presence of chromophores, such as conjugated systems, and can be used for qualitative analysis of functional groups elte.huej-eng.orgresearchgate.netmt.comncku.edu.tw. UV-Vis spectroscopy is particularly useful for identifying conjugated π-electron systems and functional groups containing lone pairs of electrons (n-π* transitions) or π-electrons (π-π* transitions) mt.comncku.edu.tw. While these techniques are fundamental for characterizing organic compounds, specific absorption data for this compound were not detailed in the retrieved sources.

Advanced Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating, purifying, and quantifying compounds like this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative determination nih.govmedchemexpress.comresearchgate.netoaji.netresearchgate.netopenrepository.comnih.govresearchgate.netnih.govphcog.com. HPLC methods have been developed to effectively separate this compound from other constituents, allowing for precise purity analysis medchemexpress.com. For instance, a purity of 99.16% for this compound was reported using HPLC medchemexpress.com. HPLC is also widely used in conjunction with other detection methods, such as diode-array detection (DAD) and mass spectrometry (MS), for both identification and quantification researchgate.netresearchgate.netresearchgate.netphcog.com.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupled with Pressurized Liquid Extraction (PLE)

The combination of Gas Chromatography-Mass Spectrometry (GC-MS) with Pressurized Liquid Extraction (PLE) has proven to be a powerful and efficient approach for the simultaneous identification and quantification of this compound and other phthalides present in plant extracts, such as those from Angelica sinensis tjnpr.orgresearchgate.netoaji.netresearchgate.netkaiser.com.tw. This hyphenated technique offers a simple, rapid, and highly sensitive method for analyzing complex mixtures, enabling the detection of multiple components, including this compound researchgate.netoaji.netresearchgate.netkaiser.com.tw. This compound has been identified as one of the 13 components quantified using this method tjnpr.orgresearchgate.netoaji.netresearchgate.netkaiser.com.tw.

Ultra-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry (UPLC/Q-TOF-MS)

UPLC/Q-TOF-MS represents a highly advanced chromatographic-mass spectrometric technique that combines the separation power of UPLC with the high resolution and mass accuracy of Q-TOF-MS rsc.orgnih.govnih.govresearchgate.netscientific.net. This approach is invaluable for the detailed structural elucidation of this compound and its derivatives or metabolites, providing precise mass measurements and fragmentation data necessary for unambiguous identification rsc.orgnih.govnih.govresearchgate.netscientific.net. As detailed in Section 5.1, this technique has been instrumental in characterizing the fragmentation patterns of this compound rsc.org.

Computational and Theoretical Investigations of Senkyunolide F

Molecular Docking Studies of Senkyunolide F and Potential Biological Targets

Molecular docking is a widely utilized computational technique in drug design to predict the preferred orientation of one molecule (ligand) to a second molecule (protein) when bound to each other atlantis-press.com. These studies aim to identify potential biological targets and understand the binding modes of compounds. This compound has been included in several in silico investigations exploring the mechanisms of traditional Chinese medicines.

Ligand-Protein Interaction Profiling

This compound has been investigated through molecular docking studies to assess its binding capabilities with various protein targets. In studies concerning Angelica sinensis, this compound was docked against enzymes involved in polycystic ovarian syndrome (PCOS), specifically CYP19A1 and CYP17A1 atlantis-press.com. Additionally, this compound was identified as a key active compound in the context of Buyang Huanwu decoction, which is used to treat atherosclerosis, with batch molecular docking clarifying its mechanism nih.gov. Further research on Chuanxiong Rhizoma, a herb containing this compound, utilized molecular docking to explore its potential interactions with targets such as PTGS2 and TRPV1 semanticscholar.org. Tools like the Protein-Ligand Interaction Profiler (PLIP) are employed to analyze non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking, which are crucial for understanding ligand-protein engagement bio.tools. However, detailed specific interaction profiles for this compound with its identified targets are not extensively detailed in the reviewed literature.

Mechanistic Studies of Senkyunolide F at the Molecular Level in Vitro

Investigation of Molecular Pathways and Signaling Cascades Modulated by Senkyunolide F

The biological effects of this compound are likely mediated through interactions with various cellular components and signaling cascades. While direct investigations specifically on this compound are emerging, insights can be drawn from studies on structurally similar compounds and identified molecular interactions.

Enzyme Inhibition and Activation Profiles

Research has begun to explore the potential enzymatic targets of this compound. A study investigating ligand-target interactions identified this compound (listed as DB019) in association with compounds forming hydrogen bonds with the catalytic triad (B1167595) residues of prostaglandin-endoperoxide synthase 2 researchgate.net. This suggests a potential for this compound to interact with or modulate the activity of this enzyme, although specific inhibition or activation constants have not been detailed in the provided literature for this compound itself. Further investigation is required to elucidate its precise enzymatic profile.

Receptor Modulation and Ligand-Receptor Interactions

Studies on related senkyunolides indicate their capacity to interact with specific cellular receptors. For instance, Senkyunolide I (SI) has been identified as a novel agonist that targets the ligand-binding domain of the Vitamin D Receptor (VDR), demonstrating that senkyunolides can modulate receptor activity nih.gov. Furthermore, this compound has been implicated in studies examining ligand-target interactions, specifically in relation to prostaglandin-endoperoxide synthase 2, suggesting a role in modulating protein targets through ligand binding researchgate.net. The structural similarity of this compound to other bioactive senkyunolides suggests a potential for it to engage in similar receptor-ligand interactions, warranting further exploration.

Cellular Transport Mechanisms and Efflux Pump Interactions (e.g., P-glycoprotein)

Cellular transport mechanisms, particularly those involving efflux pumps like P-glycoprotein (P-gp), are critical for drug bioavailability and efficacy. P-gp is an ATP-dependent efflux pump that expels xenobiotics from cells and plays a significant role in the blood-brain barrier wikipedia.org. Studies involving related senkyunolides have shown their influence on P-gp activity. Senkyunolide I (SI) has been observed to decrease the expression of P-gp, potentially enhancing cellular transport mdpi.com. Moreover, Senkyunolide A (SENA) and Senkyunolide I (SENI) have demonstrated the ability to inhibit P-gp-mediated efflux by increasing the intracellular accumulation of rhodamine 123 (Rho 123) and enhancing the transport of other molecules across cell membranes nih.gov. While this compound's direct interaction with P-gp is not explicitly detailed, its structural kinship with SI and SENA suggests a potential for similar modulatory effects on efflux pump activity.

| Compound | Target Interaction | Effect on P-gp Activity | Observed Effect on Rho 123 Intake | Concentration | Reference |

| Senkyunolide A | P-glycoprotein | Inhibition | Increased intake (~87%) | 80 µg/mL | nih.gov |

| Senkyunolide I | P-glycoprotein | Inhibition | Increased intake (~35%) | 80 µg/mL | nih.gov |

| Senkyunolide A | P-glycoprotein | Inhibition | Increased transport (~109%) | 80 µg/mL | nih.gov |

| Senkyunolide I | P-glycoprotein | Inhibition | Increased transport (~35%) | 80 µg/mL | nih.gov |

Modulation of Key Proteins and Signaling Pathways

Senkyunolides, as a class, are known to modulate a variety of key cellular proteins and signaling pathways involved in inflammation, apoptosis, and cell survival. Senkyunolides have been linked to the modulation of pathways such as Toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB), extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (p38 MAPK), and c-Jun N-terminal kinase (JNK) hep.com.cn.

More specific examples include Senkyunolide A (SenA), which has been shown to protect neural cells by modulating protein phosphatase 2A (PP2A) and α-synuclein (α-syn) signaling nih.gov. SenA increased the reduction of PP2A activity and decreased the expression of phosphorylated PP2A (p-PP2A), α-syn, and phosphorylated α-syn (p-α-syn) in response to corticosterone-induced stress nih.gov. Additionally, Senkyunolide A has been demonstrated to inhibit the NLRP3 signaling pathway in chondrocytes, reducing the expression of NLRP3, ASC, and caspase-1, thereby mitigating inflammation associated with osteoarthritis tandfonline.com. Senkyunolide I (SI) has also been implicated in suppressing inflammatory signaling pathways, including PI3K/Akt and NF-κB, and reducing the phosphorylation of key inflammatory proteins like p-ERK, p-JNK, and p-P38 nih.gov.

While direct studies detailing this compound's specific protein and pathway modulation are limited, its structural similarity to other bioactive senkyunolides suggests that it may exert its effects through comparable signaling cascades.

Cellular Target Identification and Validation for this compound

Identifying and validating the specific molecular targets of this compound is essential for understanding its mechanism of action. As mentioned, this compound has been investigated in the context of ligand-target interactions with prostaglandin-endoperoxide synthase 2 researchgate.net. This enzyme is a key component in the synthesis of prostaglandins, which are involved in various physiological processes, including inflammation and pain.

Furthermore, Senkyunolide I has been validated as a Vitamin D Receptor (VDR) agonist, with its anti-fibrotic effects being strictly dependent on VDR signaling nih.gov. The identification of VDR as a target for Senkyunolide I highlights the potential for senkyunolides to interact with nuclear receptors.

Chemosystematic and Phytochemical Significance of Senkyunolide F

Senkyunolide F as a Chemotaxonomic Marker in Apiaceae

Chemotaxonomy utilizes the distribution of chemical compounds within groups of organisms to understand their systematic relationships. Phthalides, as a class, are recognized as significant chemical markers for the family Apiaceae (Umbelliferae). chemfaces.comresearchgate.net this compound, along with its various isomers and related hydroxylated phthalide (B148349) derivatives, is not ubiquitously distributed but is characteristically found within specific genera of this family, making it a valuable marker for finer taxonomic classification. researchgate.net

The presence of this compound and a profile of other phthalides can help delineate relationships and distinguish between closely related genera and species. mdpi.com Notably, its occurrence is well-documented in the genera Ligusticum, Cnidium, and Angelica, which are all part of the Apiaceae family and are often used in traditional medicine. researchgate.netfrontiersin.orgkfn.or.krresearchgate.net For instance, Cnidium officinale is a known source of a variety of hydroxylated phthalides, including this compound and its isomers Senkyunolide B, C, E, G, H, I, and J. researchgate.netresearchgate.net The co-occurrence of this specific suite of compounds provides a distinctive chemical signature for the species. Similarly, this compound has been identified in Ligusticum striatum, Ligusticum chuanxiong, and Angelica sinensis, reinforcing the close biochemical relationship among these medicinally important plants. frontiersin.orgkfn.or.krnih.gov The consistent, yet restricted, appearance of this compound within this cluster of genera supports its utility as a chemotaxonomic tool to aid in the systematic classification of the Apiaceae family.

Comparative Phytochemical Profiling of this compound-Containing Species

Comparative phytochemical profiling allows for the quantitative and qualitative assessment of specific compounds across different species, which is crucial for quality control and authentication of herbal materials. This compound has been a subject of such comparisons, particularly among species that are sometimes used interchangeably or as substitutes in traditional medicine.

Research involving gas chromatography–mass spectrometry (GC–MS) has been employed to quantify this compound and other phthalides in different Angelica species. nih.gov A notable study revealed significant quantitative variations in this compound content among Angelica sinensis, Angelica acutiloba, and Angelica gigas. The content of this compound was found to be markedly higher in A. sinensis compared to the other two species, highlighting a key chemical distinction that can be used for authentication. nih.gov

The following tables summarize the distribution and comparative levels of this compound in key Apiaceae species.

| Species | Genus | This compound Presence | Reference |

|---|---|---|---|

| Ligusticum chuanxiong | Ligusticum | Present | frontiersin.org |

| Ligusticum striatum | Ligusticum | Present | kfn.or.krnih.gov |

| Cnidium officinale | Cnidium | Present | researchgate.netresearchgate.net |

| Angelica sinensis | Angelica | Present | kfn.or.krnih.govnih.gov |

| Angelica acutiloba | Angelica | Present (Trace) | nih.gov |

| Angelica gigas | Angelica | Present (Trace) | nih.gov |

| Species | Common Use/Origin | Relative this compound Content |

|---|---|---|

| Angelica sinensis | Used as Danggui in China | Higher |

| Angelica acutiloba | Used as Danggui in Japan | Lower/Variant |

| Angelica gigas | Used as Danggui in Korea | Lower/Variant |

These comparative data underscore the importance of precise species identification, as the phytochemical profile, including the concentration of this compound, can vary significantly even among closely related plants. nih.gov

Influence of Environmental Factors and Cultivation Practices on this compound Content

The accumulation of secondary metabolites in plants is not static; it is dynamically influenced by a combination of genetic makeup, environmental conditions, and agricultural practices. The biosynthesis of phthalides, including this compound, is known to be affected by such factors, although the specific pathways are still under investigation. researchgate.netfrontiersin.org

Cultivation and Genetic Factors: Specific cultivation and breeding techniques can have a direct impact on the concentration of this compound. For example, studies have shown that inducing polyploidy in plants, a technique used in crop improvement, can lead to altered phytochemical profiles. researchgate.net Liquid chromatography–mass spectrometry (LC–MS) analyses revealed that the levels of this compound were significantly increased in the roots of tetraploid plants compared to their diploid counterparts. mdpi.comresearchgate.net This suggests that genetic manipulation through breeding can be a viable strategy for enhancing the content of this specific compound.

Environmental Conditions: Abiotic factors play a crucial role in regulating the chemical composition of medicinal plants. Research on Ligusticum chuanxiong has identified that predominant environmental factors, such as the minimum temperature of the coldest month and solar radiation, significantly influence the distribution and concentration of its major active constituents. researchgate.netresearchgate.net While these studies did not always single out this compound, the general findings strongly support that its biosynthesis and accumulation are sensitive to climatic variables.

Post-Harvest Practices: The concentration of this compound can also be altered by post-harvest processing and storage. Many senkyunolides are considered oxidation or transformation products of other precursor phthalides, such as ligustilide (B1675387). nih.gov Studies on L. chuanxiong have demonstrated that processing conditions, such as the drying temperature, significantly influence the final chemical profile. Drying fresh rhizomes at 60°C was found to affect the levels of related senkyunolides. nih.gov Furthermore, the chemical composition changes during storage, with precursor compounds decreasing while their transformation products, including various senkyunolides, increase over time. nih.gov

Role of this compound in Plant Chemical Ecology and Defense Mechanisms

Plants produce a vast arsenal (B13267) of secondary metabolites that are not essential for primary metabolism but play critical roles in survival, including defense against herbivores, pathogens, and competing plants. mdpi.com Phthalides, as a class, are widely recognized for their biological activities, which suggests they serve a defensive function for the plants that produce them.

While direct research on the ecological role of this compound is limited, substantial evidence from closely related compounds within the same chemical class and plant family points to a probable role in plant defense. Many phthalides isolated from Apiaceae species exhibit insecticidal, antifungal, and nematicidal properties. usda.gov

Antifungal Activity: Extracts from Ligusticum chuanxiong, a known source of this compound, have demonstrated a 100% control effect against the pathogenic fungus Botrytis cinerea. The primary antifungal components were identified as Senkyunolide A and ligustilide, compounds that are structurally very similar to this compound. researchgate.net

Insecticidal and Nematicidal Activity: Other senkyunolides, such as Senkyunolide N and Senkyunolide J isolated from celery (Apium graveolens), have shown mosquitocidal and nematicidal activities. chemfaces.com The compound Cnidilide, another phthalide from Cnidium officinale, also possesses insecticidal properties. usda.gov

Q & A

Q. What are the key structural characteristics of Senkyunolide F, and how do they influence its bioactivity?

this compound (C12H14O3) is a phthalide derivative with a bicyclic structure. Its bioactivity, including anti-inflammatory and neuroprotective effects, is attributed to the presence of hydroxyl groups and conjugated double bonds, which enhance electron delocalization and interaction with biological targets. Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are critical for confirming stereochemistry and spatial conformation .

Q. What standardized protocols exist for isolating this compound from natural sources?

Isolation typically involves column chromatography (silica gel or Sephadex LH-20) followed by preparative HPLC. Key parameters include solvent gradients (e.g., hexane-ethyl acetate) and detection at 254 nm. Purity validation requires ≥95% by HPLC-UV, with mass spectrometry (MS) for molecular weight confirmation. Reproducibility depends on solvent ratios and temperature control during extraction .

Q. How can researchers validate the identity of this compound in complex matrices?

Use a combination of:

- Chromatography : HPLC or GC-MS with reference standards.

- Spectroscopy : Compare <sup>1</sup>H/<sup>13</sup>C NMR shifts with published data.

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., m/z 207.1021 [M+H]<sup>+</sup>). Cross-validation against databases like PubChem or Reaxys is essential to avoid misidentification .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from variations in cell lines, assay conditions, or compound purity. To address this:

- Standardize assays : Use validated cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control for solvent effects (e.g., DMSO ≤0.1%).

- Dose-response curves : Establish EC50/IC50 values across multiple replicates.

- Meta-analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables .

Q. How does stereochemical configuration impact this compound’s pharmacokinetic properties?

The 3R,8S configuration influences metabolic stability and membrane permeability. Use chiral HPLC to separate enantiomers and assess their ADME (absorption, distribution, metabolism, excretion) profiles via Caco-2 cell models or liver microsomes. Computational modeling (e.g., molecular docking) can predict binding affinity to metabolic enzymes like CYP450 .

Q. What methodologies optimize this compound synthesis to address low yields in existing routes?

Current synthetic routes (e.g., from L-NBP) involve desaturation and hydroxylation but suffer from low regioselectivity. Strategies include:

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) to improve enantiomeric excess.

- Biocatalysis : Engineer cytochrome P450 enzymes for site-specific hydroxylation.

- Process intensification : Optimize reaction parameters (temperature, solvent polarity) via design of experiments (DoE) .

Key Methodological Recommendations

- Experimental Design : Follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to align hypotheses with measurable endpoints .

- Data Contradictions : Apply mixed-methods approaches (e.g., integrating quantitative assays with metabolomics) to contextualize divergent results .

- Reproducibility : Document all protocols in Supporting Information with raw data (e.g., NMR spectra, chromatograms) to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.